![molecular formula C13H14O5 B2663154 Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate CAS No. 1092348-87-2](/img/structure/B2663154.png)
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is an organic compound with the molecular formula C13H14O5 . It is used as an intermediate in organic synthesis chemistry, and can be used to synthesize other drugs, fragrances, or multifunctional compounds .
Synthesis Analysis
The synthesis of this compound generally requires multi-step reaction synthesis . A possible synthesis route could include the reaction of aromatic carboxylic esters and formylation reagents . In a study, a simple and convenient synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, was described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of “Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is defined by its IUPAC name and InChI Code: 1S/C13H14O5/c1-16-9-5-4-8-6-11(14)12(15-2)7-10(8)3-9/h4-5,10H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.25 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Synthesis of Quinoline Derivatives
“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is used in the synthesis of 4-hydroxy-2-quinolones. These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis of Alkylamides
This compound is used in the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides. These alkylamides have shown promising analgesic properties .
Fluorescence Derivatization Reagent
“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” has been developed as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes .
Synthesis of Natural Products and Synthetic Pharmaceuticals
Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, such as esters and amides, have been synthesized using this compound. These derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Organic Synthesis Intermediate
“Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent. It can also be used in research fields such as the synthesis of complexes .
Safety and Hazards
When handling this compound, appropriate laboratory safety measures should be taken, such as wearing protective glasses and gloves, ensuring good ventilation, etc., to avoid skin contact and inhalation of its gas . It should be stored in a cool, dry place, away from fire sources and oxidants . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-10-6-8(13(15)18-3)7-4-5-9(14)11(7)12(10)17-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLNOMIZLFVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C(=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate |
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